molecular formula C62H114N2O23 B159247 Asialo GM1 CAS No. 71012-19-6

Asialo GM1

Cat. No.: B159247
CAS No.: 71012-19-6
M. Wt: 1255.6 g/mol
InChI Key: VELGMVLNORPMAO-HMWOVMCASA-N
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Mechanism of Action

Target of Action

Asialo GM1, a derivative of GM1 ganglioside without a sialic acid group, is expressed on various immune cells. It is particularly expressed on very early thymocytes . The primary targets of this compound include NK cells , basophils , monocytes/macrophages , and T cells . The expression of this compound decreases as the cells mature and become Thy-1+ .

Mode of Action

This compound interacts with its targets, primarily immune cells, in a complex manner. It is recognized by the IV type pili of Pseudomonas aeruginosa . In addition, this compound can also be recognized by another adhesin protein of Pseudomonas aeruginosa, lectin A (LecA) . This interaction triggers a series of changes in the immune cells and the bacteria.

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. This compound can regulate biological activity, adhesiveness, and motility controlled by opposing signaling pathways . When pili monomers or LecA proteins are dispersed on the surface of a hydrated semi-solid gel, this compound-mediated swarming movement is inhibited . This suggests that this compound plays a crucial role in the regulation of these pathways.

Pharmacokinetics

It is known that this compound is a component of the lipid bilayer of artificial liposomes . This suggests that it may have significant bioavailability and could be distributed throughout the body via the circulatory system.

Result of Action

The interaction of this compound with its targets results in significant molecular and cellular effects. For instance, this compound can induce swarming and twitching movements on a hydrated semi-solid gel surface, and promote bacterial adhesion of Pseudomonas aeruginosa on solid surfaces .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the presence of pili monomers or LecA proteins on the surface of a hydrated semi-solid gel inhibits this compound-mediated swarming movement . This suggests that the physical and chemical environment can significantly impact the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Asialo GM1 interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in immune cell function . For instance, it has been shown to interact with bacterial toxins, bacteria, viruses, and autoantibodies . This compound is also involved in cellular differentiation and interaction . It is known to play a role as a receptor in pathogen invasion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to play a role in the elimination of mouse splenic natural killer (NK) cell activity in vitro and in vivo . Furthermore, it has been found to be involved in diverse immune processes, including differentiation, immune recognition, and transduction of activation signals .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with various biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to interact with bacterial toxins, bacteria, viruses, and autoantibodies . It is also known to play a role as a receptor in pathogen invasion .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. It has been shown to play a role in the elimination of mouse splenic natural killer (NK) cell activity in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the administration of monoclonal antibodies against this compound to BALB/c mice completely abolished NK cell activity in vivo

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with various enzymes and cofactors

Chemical Reactions Analysis

Types of Reactions

Asialo GM1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the glycolipid structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired modification and the specific reagents used.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to asialo GM1 include other gangliosides such as GM1, GM2, GD1a, GD1b, and GT1b . These compounds share structural similarities but differ in the presence and arrangement of sialic acid groups.

Uniqueness of this compound

This compound is unique due to its lack of a sialic acid group, which distinguishes it from other gangliosides . This structural difference influences its interactions with receptors and its biological activity. For example, this compound is specifically recognized by certain bacterial adhesins, while other gangliosides may not exhibit the same binding affinity .

Properties

IUPAC Name

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGMVLNORPMAO-JTFNWEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H114N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71012-19-6
Record name Asialo GM1 ganglioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is asialo GM1 and where is it found?

A1: this compound, also known as ganglio-N-tetraosylceramide, is a neutral glycolipid found on the surface of various cell types, particularly in the immune system. It's considered a differentiation antigen for T cells in mice [], and its presence has been confirmed in murine lymphoid tissues, including bone marrow, thymus, spleen, and lymph nodes []. This compound is also found in other tissues, such as the intestinal mucosa of mice [] and rat ascites hepatomas [].

Q2: What is the role of this compound in the immune system?

A2: this compound serves as a marker for specific cell populations within the immune system, including:

  • Natural Killer (NK) Cells: this compound is prominently expressed on NK cells [, , , ], which are crucial for innate immunity and tumor surveillance.
  • Cytotoxic T Lymphocytes (CTLs): While CTLs are relatively insensitive to anti-asialo GM1 treatment and complement, studies reveal that a significant portion of CTL activity is enriched in the this compound-positive cell population [].
  • Macrophages: this compound is also found on certain macrophage populations, particularly those activated by BCG or C. parvum, and plays a role in their cytotoxic activity [].

Q3: How does this compound contribute to NK cell function?

A3: this compound appears to be involved in NK cell function, particularly target cell recognition and binding:

  • Target Binding: Enrichment of this compound-positive cells correlates with increased NK cell activity and binding frequency to target cells like YAC-1 [].
  • Cytotoxicity: this compound-positive lymphocytes, but not monocytes, demonstrate target cell binding and exhibit cytolytic features, suggesting their direct involvement in NK-mediated cell lysis [].

Q4: Can this compound be used to manipulate immune responses?

A4: Research suggests that manipulating this compound-positive cells can influence immune responses:

  • NK Cell Depletion: Treatment with anti-asialo GM1 antibody can deplete NK cells in vivo [, , , , ], leading to increased susceptibility to infections like murine cytomegalovirus [] and potential enhancement of tumor growth in nude mice [].
  • Graft-versus-Host Disease (GVHD): Anti-asialo GM1 treatment can prevent GVHD in mice by potentially interfering with host minor-antigen-presenting cells, suggesting a role for this compound in antigen presentation [].

Q5: Does this compound play a role in disease?

A5: Research suggests potential links between this compound and specific disease conditions:

  • Diabetes: Anti-asialo GM1 antibody treatment has been shown to suppress cyclophosphamide-induced diabetes in NOD mice, suggesting a role for NK cells in this disease model [].
  • Pseudomonas aeruginosa Infection: this compound acts as a receptor for P. aeruginosa adhesion in regenerating respiratory epithelial cells, with implications for cystic fibrosis []. It has also been identified as a potential receptor for P. aeruginosa binding to scarified corneas in mice [].
  • Systemic Lupus Erythematosus (SLE) and Behçet's Disease: A high incidence of anti-asialo GM1 antibodies has been observed in patients with SLE and Behçet's disease, particularly those with neurological manifestations, suggesting a potential role in disease pathogenesis [].

Q6: Are there any structural modifications of this compound known to influence its activity?

A6: Yes, research indicates that modifications, particularly sialylation, can alter this compound function:

  • Sialylation: In beige mice, which exhibit natural killer dysfunction, levels of a sialidase-sensitive, sialylated derivative of this compound are altered, suggesting that sialylation plays a role in regulating this compound levels and potentially impacting NK cell function [].
  • Fucosylation: Conventionalization of germ-free mice induces the expression of fucosyl this compound in the small intestinal epithelial cells, indicating a role for gut microbiota in modifying this compound structure and potentially influencing intestinal immunity [].

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